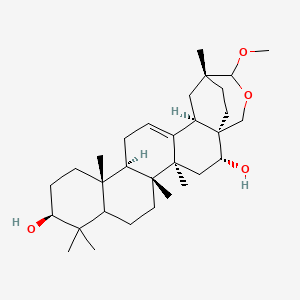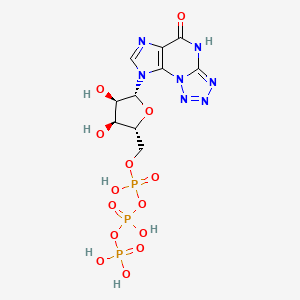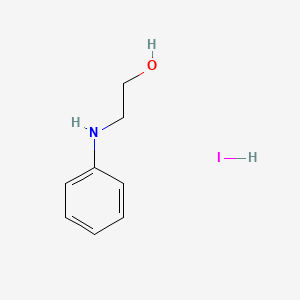
2-Anilinoethanol hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilinoethanol hydroiodide is a chemical compound with the molecular formula C8H12INO. It is a derivative of 2-anilinoethanol, where the hydroiodide salt form is utilized. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-anilinoethanol hydroiodide typically involves the reaction of aniline with ethylene oxide, followed by the addition of hydroiodic acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where aniline and ethylene oxide are reacted under controlled conditions. The subsequent addition of hydroiodic acid ensures the formation of the hydroiodide salt. The process may also include purification steps to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinoethanol hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The hydroiodide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or other halides can be employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted anilinoethanol derivatives.
Scientific Research Applications
2-Anilinoethanol hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-anilinoethanol hydroiodide varies depending on its application:
Pharmaceutical Industry: Acts as an intermediate in drug synthesis, undergoing various chemical reactions to form desired pharmaceutical compounds.
Textile Industry: Functions as a dye intermediate, reacting with other chemicals to form dyes that bind to fabrics.
Rubber Industry: Serves as a vulcanization accelerator, reacting with sulfur and other chemicals to cross-link polymer chains in rubber.
Comparison with Similar Compounds
2-Anilinoethanol: The parent compound, used in similar applications but without the hydroiodide salt form.
N-(2-Hydroxyethyl)aniline: Another derivative with similar properties and applications.
Uniqueness: 2-Anilinoethanol hydroiodide is unique due to its hydroiodide salt form, which can enhance its solubility and reactivity in certain chemical reactions. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Properties
CAS No. |
73927-23-8 |
|---|---|
Molecular Formula |
C8H12INO |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2-anilinoethanol;hydroiodide |
InChI |
InChI=1S/C8H11NO.HI/c10-7-6-9-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H |
InChI Key |
PUEZMPAMLKWYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCO.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


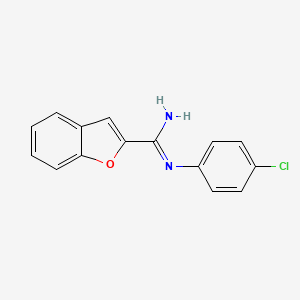
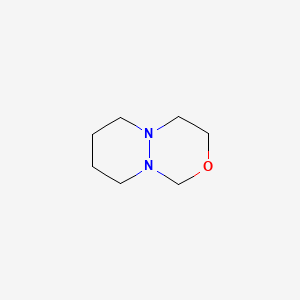
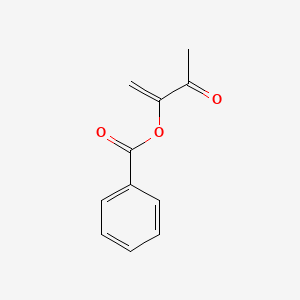
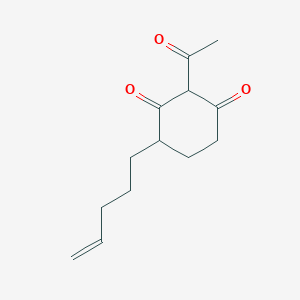
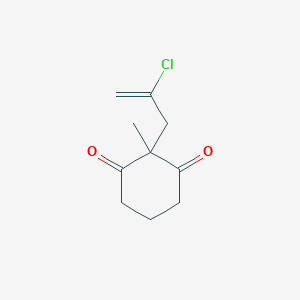
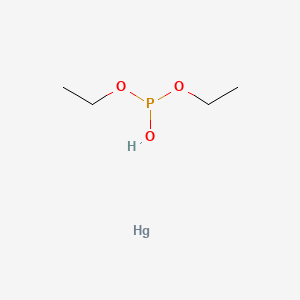
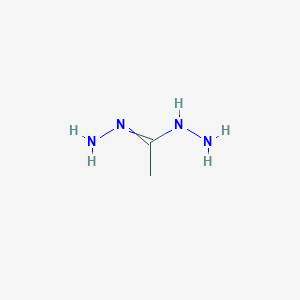

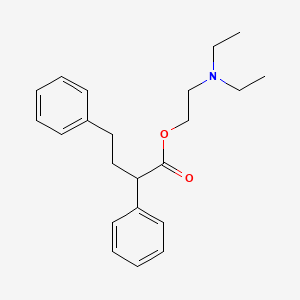
![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
